molecular formula C18H19Cl2NO2 B12821051 p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate CAS No. 22953-51-1

p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate

Cat. No.: B12821051
CAS No.: 22953-51-1
M. Wt: 352.3 g/mol
InChI Key: ZBGALQUZONQCFB-UHFFFAOYSA-N
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Description

p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate is a chemical compound known for its complex structure and significant applications in various fields. It contains a total of 44 bonds, including multiple aromatic bonds, ester groups, and tertiary amine groups . The molecular formula of this compound is C18H19Cl2NO3, and it has a molecular weight of 368.25 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate typically involves the reaction of p-(Bis(2-chloroethyl)amino)phenol with p-methylbenzoic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical studies to investigate cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate exerts its effects involves the interaction with molecular targets and pathways. The compound can cross-link DNA strands, preventing their separation and replication, which is crucial in its potential therapeutic applications . This mechanism is similar to other nitrogen mustard alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-(Bis(2-chloroethyl)amino)phenyl p-methylbenzoate is unique due to its specific ester linkage and aromatic structure, which confer distinct chemical properties and reactivity. Its combination of functional groups allows for diverse applications in research and industry, setting it apart from other similar compounds.

Properties

CAS No.

22953-51-1

Molecular Formula

C18H19Cl2NO2

Molecular Weight

352.3 g/mol

IUPAC Name

[4-[bis(2-chloroethyl)amino]phenyl] 4-methylbenzoate

InChI

InChI=1S/C18H19Cl2NO2/c1-14-2-4-15(5-3-14)18(22)23-17-8-6-16(7-9-17)21(12-10-19)13-11-20/h2-9H,10-13H2,1H3

InChI Key

ZBGALQUZONQCFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl

Origin of Product

United States

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